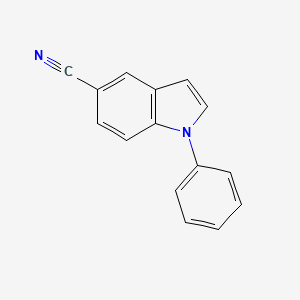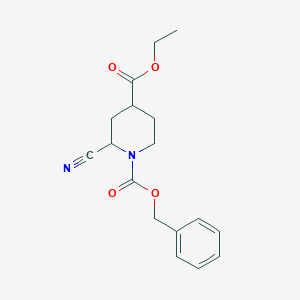
(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is characterized by the presence of a methoxy group and a benzodioxole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid typically involves the reaction of 7-methoxy-1,3-benzodioxole with propenoic acid under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The methoxy group and benzodioxole ring can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .
Applications De Recherche Scientifique
(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,4-Methylenedioxy-5-methoxycinnamic acid
- 5-methoxy-3,4-methylenedioxycinnamic acid
- 1-(1,3-Benzodioxol-5-yl)butan-2-one
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
Uniqueness
(2E)-3-(7-Methoxy-2H-1,3-benzodioxol-5-YL)prop-2-enoic acid is unique due to its specific structural features, such as the methoxy group and benzodioxole ring, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H10O5 |
|---|---|
Poids moléculaire |
222.19 g/mol |
Nom IUPAC |
3-(7-methoxy-1,3-benzodioxol-5-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H10O5/c1-14-8-4-7(2-3-10(12)13)5-9-11(8)16-6-15-9/h2-5H,6H2,1H3,(H,12,13) |
Clé InChI |
TWUVAPFWYKZLOT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC2=C1OCO2)C=CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(4-Methoxy-phenyl)-1-oxa-spiro[2.5]octane-2-carbonitrile](/img/structure/B8440567.png)








![6-Iodothieno[3,2-b]pyridin-7-ol](/img/structure/B8440630.png)
